6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog Number: EVT-4181518
CAS Number:
Molecular Formula: C27H38N4O2S
Molecular Weight: 482.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel AMPA receptor potentiator. [] AMPA receptors are a type of glutamate receptor found in the brain that play a crucial role in learning and memory. AMPA receptor potentiators enhance the activity of these receptors, leading to increased synaptic plasticity and potential therapeutic benefits for neurological disorders.

Mechanism of Action

6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a positive allosteric modulator of AMPA receptors. [] It binds to a specific site on the receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. This potentiation leads to increased ion flux through the channel, amplifying synaptic transmission. Studies suggest that HBT1's binding mode to the ligand-binding domain (LBD) of AMPA-R differs from other potentiators like LY451395. HBT1 forms hydrogen bonds with S518 in the LBD, potentially contributing to its lower agonistic profile. []

Applications

The primary application of 6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is in scientific research, specifically in studying AMPA receptor function and its potential role in neurological disorders. [] Due to its lower agonistic effects compared to other AMPA receptor potentiators, HBT1 presents a valuable tool for investigating AMPA receptor modulation without causing excessive receptor activation.

LY451646

Compound Description: LY451646 is a known positive allosteric modulator (PAM) of AMPA receptors. It exhibits a bell-shaped response curve for pharmacological effects, including the induction of brain-derived neurotrophic factor (BDNF) production in primary neurons []. This means its effects increase with concentration up to a certain point, after which further increases in concentration actually lead to a decrease in the observed effect.

LY451395

Compound Description: Similar to LY451646, LY451395 acts as a PAM of AMPA receptors and displays agonistic effects. Importantly, it also demonstrates a bell-shaped response in BDNF production assays using primary neurons []. This suggests a potential connection between the agonistic nature of certain AMPA receptor modulators and their tendency to elicit bell-shaped responses in specific biological pathways.

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

Compound Description: HBT1 is identified as a novel PAM of AMPA receptors with a lower agonistic effect compared to LY451395 []. This compound exhibits minimal agonistic activity in patch-clamp studies using primary neurons and, importantly, does not display a pronounced bell-shaped response in BDNF production assays []. This suggests that minimizing the agonistic properties of AMPA receptor modulators could potentially mitigate the occurrence of bell-shaped responses.

CID 2886111 (N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide)

Compound Description: CID 2886111 serves as a reference positive allosteric modulator (PAM) for the dopamine D1 receptor []. It's used to differentiate the binding site and functional effects of other potential D1 PAMs, such as DETQ. Notably, CID 2886111 does not exhibit any change in its activity when specific mutations are introduced in the D1 receptor, which significantly impact DETQ's potency []. This suggests that CID 2886111 binds to a distinct allosteric site on the D1 receptor compared to DETQ.

DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one)

Compound Description: DETQ is another PAM of the dopamine D1 receptor. Its mechanism of action involves potentiating the dopamine-induced increase in cAMP levels []. Unlike CID 2886111, DETQ exhibits sensitivity to specific mutations within the D1 receptor, particularly in the intracellular loop 2 (IC2) region []. This sensitivity highlights the importance of these specific residues in mediating DETQ's binding and functional effects.

DuP 753 (Losartan)

Compound Description: DuP 753, better known as Losartan, is a widely used antihypertensive drug that functions as a selective antagonist for the angiotensin II type 1 (AT1) receptor [, ]. It effectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-releasing effects of angiotensin II [].

PD 123177

Compound Description: PD 123177 serves as a prototypical antagonist for the angiotensin II type 2 (AT2) receptor subtype [, ]. It selectively binds to AT2 receptors, inhibiting their activation. PD 123177 is frequently employed in research to differentiate the roles of AT1 and AT2 receptor subtypes, especially in the central nervous system.

Properties

Product Name

6-tert-butyl-N-(2-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

IUPAC Name

6-tert-butyl-N-(2-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C27H38N4O2S

Molecular Weight

482.7 g/mol

InChI

InChI=1S/C27H38N4O2S/c1-18-8-6-7-9-21(18)28-25(33)24-20-11-10-19(27(2,3)4)16-22(20)34-26(24)29-23(32)17-31-14-12-30(5)13-15-31/h6-9,19H,10-17H2,1-5H3,(H,28,33)(H,29,32)

InChI Key

VDJZSUXGFDTWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.